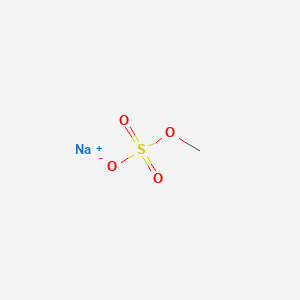
sodium;methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium methyl sulfate, also known as sodium monomethyl sulfate, is an inorganic compound with the chemical formula CH3NaO4S. It is a white crystalline powder that is soluble in water and alcohol. This compound is widely used in organic synthesis, particularly as a methylating agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium methyl sulfate can be prepared by reacting sulfur trioxide with sodium methoxide . Another common method involves the reaction of methanol with sulfuric acid to produce methyl sulfate, which is then neutralized with sodium hydroxide to yield sodium methyl sulfate .
Industrial Production Methods: In industrial settings, the production of sodium methyl sulfate typically involves the continuous reaction of methanol and sulfuric acid, followed by neutralization with sodium hydroxide. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of formaldehyde and sulfate radical anions.
Substitution: It acts as a methylating agent in substitution reactions, where it transfers its methyl group to other compounds.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) are commonly used in oxidation reactions involving sodium methyl sulfate.
Substitution: Sodium methyl sulfate is often used in the presence of a base to facilitate the transfer of the methyl group.
Major Products:
Applications De Recherche Scientifique
Sodium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent in organic synthesis.
Biology: It is employed in the study of organosulfates and their role in biological systems.
Medicine: Sodium methyl sulfate is used in the synthesis of various pharmaceutical intermediates.
Industry: It is used in the production of detergents, emulsifiers, and industrial cleaning products.
Mécanisme D'action
The mechanism by which sodium methyl sulfate exerts its effects involves the transfer of its methyl group to other molecules. This methylation process is facilitated by the compound’s ability to form a protective coating around molecules, preventing their aggregation or precipitation from the solution . The molecular targets and pathways involved in this process include various organic substrates that can accept the methyl group.
Comparaison Avec Des Composés Similaires
Sodium methyl sulfate can be compared with other similar compounds such as:
Sodium ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.
Sodium methanesulfonate: Contains a sulfonate group instead of a sulfate group.
Dimethyl sulfate: Contains two methyl groups and is more reactive as a methylating agent.
Uniqueness: Sodium methyl sulfate is unique due to its specific reactivity and stability, making it a valuable methylating agent in various chemical reactions. Its ability to solubilize proteins and other macromolecules also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
sodium;methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S.Na/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBHDRHRFLQCJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














